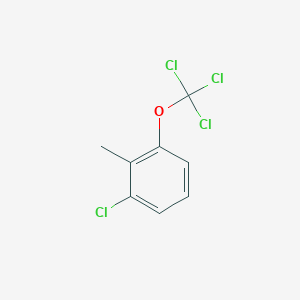
1-Chloro-2-methyl-3-(trichloromethoxy)benzene
Descripción general
Descripción
1-Chloro-2-methyl-3-(trichloromethoxy)benzene, also known as 1-Chloro-2-methyl-3-trichloromethoxybenzene (1C2M3TCM), is a synthetic aromatic compound used in various scientific and industrial applications. It is a colorless liquid with a characteristic odor and a boiling point of 120°C. It is soluble in water and organic solvents, and has a low vapor pressure.
Aplicaciones Científicas De Investigación
1C2M3TCM has been used for various scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-methyl-3-trichloromethoxybenzene and 2-methyl-3-chloro-4-trifluoromethoxybenzene. It has also been used in the synthesis of other aromatic compounds, such as 4-chloro-2-methyl-3-trichloromethoxybenzene and 4-chloro-2-methyl-3-trifluoromethoxybenzene.
Mecanismo De Acción
1C2M3TCM is an aromatic compound, and its mechanism of action is based on its ability to form strong hydrogen bonds with other molecules. It can form strong hydrogen bonds with molecules that contain hydrogen-bonding groups, such as amines and alcohols. These hydrogen bonds can stabilize the molecules and increase their solubility in water and organic solvents.
Biochemical and Physiological Effects
1C2M3TCM has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and analgesic effects. In addition, it has been found to have antifungal and antiseptic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1C2M3TCM has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easily synthesized in a two-step process. In addition, it is soluble in water and organic solvents, and has a low vapor pressure. However, 1C2M3TCM also has some limitations for lab experiments. It is toxic and flammable, and should be handled with caution.
Direcciones Futuras
1C2M3TCM has a wide range of potential applications in scientific research. Future research could focus on exploring its potential uses in the synthesis of other organic compounds, as well as its potential pharmacological and therapeutic applications. Additionally, further research could explore the potential toxic effects of 1C2M3TCM, as well as its potential environmental impact.
Propiedades
IUPAC Name |
1-chloro-2-methyl-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUJSSKHODQZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methyl-3-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402127.png)



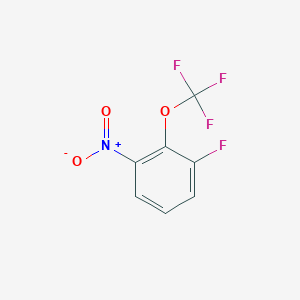
![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)
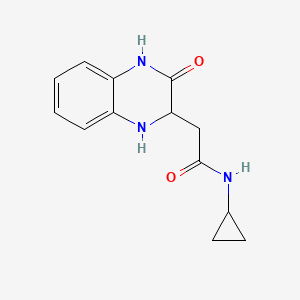

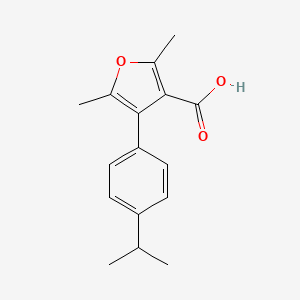
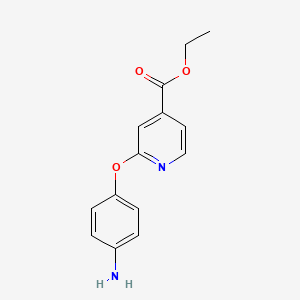

![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
